molecular formula C13H26N2O2 B2632561 tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate CAS No. 1290046-61-5

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate

Cat. No.: B2632561
CAS No.: 1290046-61-5
M. Wt: 242.363
InChI Key: KLYQWOXEDGDKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-aminopropane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new therapeutic agents .

Properties

IUPAC Name

tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-11(14)10-7-6-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYQWOXEDGDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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